Tert-butyl benzylidenecarbamate

Description

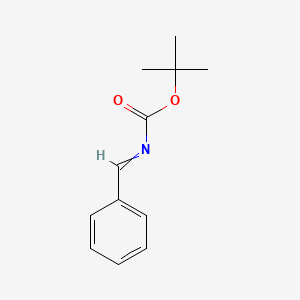

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-benzylidenecarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-12(2,3)15-11(14)13-9-10-7-5-4-6-8-10/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRQMBFCAKTYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20720319 | |

| Record name | tert-Butyl benzylidenecarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150884-50-7 | |

| Record name | tert-Butyl benzylidenecarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl (phenylmethylene)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl Benzylidenecarbamate and Analogs

Direct Condensation Approaches

Direct condensation represents a straightforward and widely utilized strategy for the preparation of tert-butyl benzylidenecarbamate and related N-Boc imines. This method relies on the reaction between an aldehyde and tert-butyl carbamate (B1207046), often facilitated by a catalyst to promote the formation of the carbon-nitrogen double bond.

Utilizing Aldehydes and Tert-butyl Carbamate

The direct condensation of aldehydes with tert-butyl carbamate is a fundamental method for synthesizing N-Boc imines. rsc.orgorgsyn.orgsci-hub.ru A common procedure involves the reaction of benzaldehyde (B42025) with tert-butyl carbamate in the presence of sodium benzenesulfinate (B1229208) and formic acid. orgsyn.org This one-pot reaction proceeds through the formation of an intermediate which then leads to the desired this compound. The use of readily available starting materials makes this approach highly practical. orgsyn.org

The scope of this reaction extends to various aromatic and heteroaromatic aldehydes, allowing for the synthesis of a diverse range of N-Boc aldimines. rsc.org The reaction conditions can be adapted to accommodate different substrates, highlighting the versatility of this method.

Role of Acid and Base Catalysis in Condensation Reactions

Both acid and base catalysis play a crucial role in promoting the condensation reaction between aldehydes and tert-butyl carbamate. Acid catalysts, such as formic acid, can activate the aldehyde carbonyl group, making it more susceptible to nucleophilic attack by the carbamate. orgsyn.org Chiral Brønsted acids have also been employed to catalyze the enantioselective Mannich-type reaction of ketene (B1206846) silyl (B83357) acetals with aldimines, demonstrating the potential for asymmetric synthesis. acs.org

Base catalysis is also effective in facilitating the formation of N-Boc imines. For instance, potassium carbonate is used to promote the elimination of a sulfonyl group from an intermediate to form the imine. rsc.orgorgsyn.org The choice between acid and base catalysis often depends on the specific substrates and the desired reaction outcome. In some cases, a combination of acidic and basic conditions in a stepwise manner is employed. orgsyn.org

Indirect Synthesis from Sulfones and Related Precursors

An alternative to direct condensation involves a two-step approach starting from α-sulfonyl carbamates. This method offers a stable and scalable route to N-Boc imines.

Preparation from α-Sulfonyl Carbamates

The synthesis of this compound can be achieved indirectly through the preparation of an α-sulfonyl carbamate intermediate, specifically N-(tert-butoxycarbonyl)-α-phenylsulfonylbenzylamine. rsc.orgorgsyn.org This stable compound is synthesized by reacting an aromatic aldehyde, such as benzaldehyde, with tert-butyl carbamate and sodium benzenesulfinate. rsc.orgorgsyn.org This initial step effectively captures the imine in a more stable form, which can be isolated and purified. rsc.org This method has been shown to be easily scalable. rsc.org

Optimization of Reaction Conditions for Imine Formation

The subsequent conversion of the α-sulfonyl carbamate to the desired N-Boc imine requires careful optimization of reaction conditions. rsc.orgorgsyn.org This transformation is typically achieved by treating the α-sulfonyl carbamate with a base. rsc.orgorgsyn.org Anhydrous potassium carbonate in a solvent like tetrahydrofuran (B95107) (THF) under reflux has been successfully used to afford the N-Boc imine. rsc.orgorgsyn.org The process involves the elimination of the phenylsulfonyl group. rsc.org The use of anhydrous conditions is important to prevent the hydrolysis of the resulting imine. orgsyn.org

Exploration of Alternative Synthetic Routes

While direct condensation and the sulfone-based method are prevalent, other synthetic strategies for compounds related to this compound have been explored. One such approach involves the synthesis of N-protected 1-aminoalkylphosphonium salts from aldehydes and carbamates in a one-pot reaction. nih.gov These phosphonium (B103445) salts can act as precursors to N-acylimines. nih.gov Additionally, the synthesis of tert-butyl carbamate itself, a key starting material, has been well-established through various methods, including the reaction of tert-butyl alcohol with sodium cyanate (B1221674) and trifluoroacetic acid. orgsyn.org Another alternative involves the direct reductive amination of aldehydes with primary amines in the presence of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) and sodium triacetoxyborohydride (B8407120), which yields N-Boc protected secondary amines. nih.gov Although this method does not directly produce the imine, it represents a related transformation for creating N-Boc protected amine derivatives.

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that minimize waste, save time, and reduce the need for purification of intermediates. In the context of this compound and its analogs, these reactions typically involve the in situ formation of an imine from an aldehyde and an amine source, followed by a subsequent reaction to yield the final product.

A common one-pot approach for the synthesis of N-Boc protected secondary amines, which are hydrogenated analogs of this compound, is the tandem direct reductive amination/N-Boc protection. nih.gov This method involves the reaction of an aldehyde with a primary amine to form an imine intermediate, which is then reduced and protected with a tert-butoxycarbonyl (Boc) group in the same reaction vessel. A typical procedure involves stirring a mixture of the aldehyde and amine (or its hydrochloride salt with a base like triethylamine) to form the imine, followed by the addition of di-tert-butyl dicarbonate ((Boc)₂O) and a reducing agent such as sodium triacetoxyborohydride (STAB). nih.gov This approach is versatile and provides excellent yields for a variety of substrates.

For instance, the reaction of benzaldehyde with various primary amines in the presence of (Boc)₂O and STAB in dichloromethane (B109758) (CH₂Cl₂) at room temperature affords the corresponding N-Boc protected secondary amines in high yields. The scope of this reaction is broad, accommodating a range of aromatic and aliphatic aldehydes and amines.

Table 1: One-Pot Synthesis of N-Boc Protected Secondary Amines via Reductive Amination

| Aldehyde | Amine | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Methyl 7-aminoheptanoate | 7-[Benzoyl(tert-butoxycarbonyl)amino]heptanoic acid methyl ester | 88 |

| 4-Methoxybenzaldehyde | Benzylamine (B48309) | (4-Methoxybenzyl)(benzyl)carbamic acid tert-butyl ester | 92 |

| Cyclohexanecarbaldehyde | Benzylamine | Benzyl(cyclohexylmethyl)carbamic acid tert-butyl ester | 95 |

| Benzaldehyde | 4-Phenylbutan-1-amine | Benzyl(4-phenylbutyl)carbamic acid tert-butyl ester | 90 |

Data sourced from Petukhov, P. A. et al., Tetrahedron Letters, 2009.

While direct one-pot syntheses of this compound itself are less commonly reported, the principles of MCRs can be applied. A three-component reaction involving an aldehyde, tert-butyl carbamate, and another component can lead to more complex structures. For example, the proline-catalyzed asymmetric Mannich reaction of aldehydes with pre-formed or in situ generated N-Boc-imines provides access to β-amino aldehydes with high stereoselectivity. nih.gov

A documented synthesis of (E)-tert-butyl benzylidenecarbamate involves a two-step process that could potentially be adapted into a one-pot procedure. orgsyn.org This involves the initial formation of tert-butyl phenyl(phenylsulfonyl)methylcarbamate from tert-butyl carbamate, benzaldehyde, and sodium benzenesulfinate in the presence of formic acid. orgsyn.org The subsequent elimination of the phenylsulfonyl group with potassium carbonate yields the target imine. orgsyn.org Combining these steps in a single pot with a suitable base could streamline the synthesis.

Green Chemistry Approaches in Imine Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of imines, a key step in the formation of this compound. These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

Solvent-Free and Water-Mediated Synthesis:

One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reactions offer significant advantages in terms of waste reduction and operational simplicity. The condensation of aldehydes and amines to form imines can often be achieved by simply mixing the neat reactants, sometimes with gentle heating or grinding. scirp.orgrsc.org For example, various aromatic aldehydes react efficiently with benzylamine at room temperature under solvent-free conditions to produce the corresponding imines in high yields. scirp.org

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. While imine formation is a condensation reaction that produces water, conducting the reaction in water can be facilitated by techniques that help to remove the product from the aqueous phase as it is formed.

Alternative Energy Sources:

Microwave irradiation and ultrasound have emerged as powerful tools in green synthesis. researchgate.netnih.govnih.gov Microwave-assisted organic synthesis can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. researchgate.netresearchgate.net The synthesis of various imines has been successfully achieved under microwave-assisted, solvent-free conditions, sometimes with the use of a wetting reagent like β-ethoxyethanol to improve energy absorption. researchgate.net

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. This method can enhance reaction rates and yields and is often performed at lower temperatures than conventional heating. The synthesis of imines and related compounds has been shown to be accelerated by ultrasound irradiation, often in green solvents like water or under solvent-free conditions. nih.govnih.govrsc.org

Table 2: Green Synthetic Approaches to Imine Formation

| Aldehyde | Amine | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Salicylaldehyde | Aniline | Microwave, Solvent-free, β-ethoxyethanol | 1.5 min | 94 | researchgate.net |

| 4-Chlorobenzaldehyde | Aniline | Microwave, Solvent-free, β-ethoxyethanol | 1.0 min | 97 | researchgate.net |

| 2,2-Dimethylpropanal | Benzylamine | Solvent-free, p-TsOH (10% w/w), room temp. | 30 min | ~100 | scirp.org |

| 4-Methoxybenzaldehyde | Aniline | Ultrasound, Solvent-free | 10 min | 92 | researchgate.net |

Heterogeneous Catalysis:

Reactivity and Transformational Chemistry of Tert Butyl Benzylidenecarbamate

Nucleophilic Addition Reactions

The polarized carbon-nitrogen double bond in tert-butyl benzylidenecarbamate is susceptible to nucleophilic attack, forming the basis for numerous addition reactions. These transformations are fundamental to the construction of new carbon-carbon and carbon-heteroatom bonds.

Mannich-type Reactions

The Mannich reaction, a cornerstone of amine synthesis, is a prominent transformation for this compound and related N-Boc imines. nih.gov These reactions involve the addition of a stabilized carbanion or other nucleophile to the imine, providing a direct route to protected β-amino carbonyl compounds and other valuable structures. youtube.com The tert-butoxycarbonyl (Boc) group is crucial in this context, as it activates the imine towards nucleophilic attack and serves as an easily removable protecting group, often under mild acidic conditions. acs.orgorganic-chemistry.org

The addition of carbon nucleophiles is a widely explored and highly effective method for C-C bond formation using N-Boc imines like this compound.

Malonates: The direct asymmetric Mannich reaction of malonate esters with N-Boc protected imines has been achieved with high efficiency using bifunctional organocatalysts. youtube.comrsc.org For instance, cinchona alkaloids bearing a thiourea (B124793) functionality can catalyze the addition of dimethyl malonate to N-Boc aryl imines, yielding β-amino acid precursors with excellent enantioselectivity. youtube.com These catalysts operate through cooperative hydrogen bonding, activating both the imine and the malonate nucleophile. nih.govyoutube.com The reaction tolerates a range of substituted aryl imines and different malonate esters. youtube.comrsc.org

| Imine Substituent (R) | Malonate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Phenyl | Dimethyl malonate | QD-1d | 98 | 97 | youtube.com |

| 2-Methylphenyl | Dimethyl malonate | QD-1d | 98 | 99 | youtube.com |

| 4-Methoxyphenyl | Dimethyl malonate | QD-1d | 96 | 99 | youtube.com |

| 2-Furyl | Dimethyl malonate | QD-1d | 96 | 98 | youtube.com |

| Phenyl | Diethyl malonate | Cinchonine deriv. | 94 | 91 | rsc.org |

Enolates and Enolizable Carbonyls: Ketone and aldehyde enolates are also effective nucleophiles in Mannich reactions with N-Boc imines. Proline-catalyzed asymmetric Mannich reactions between aldehydes and N-Boc imines produce β-amino aldehydes with high diastereoselectivity and enantioselectivity. youtube.comacs.org Similarly, the addition of ketone-derived enolates, including those generated in situ via cooperative boron/copper catalysis, allows for the synthesis of 3-substituted 3-amino-2-oxindoles from isatin (B1672199) imines. acs.org The reaction of malonic acid half-thioesters (MAHTs) with highly electrophilic N-perfluoroalkylsulfinyl imines has been shown to proceed as a decarboxylative Mannich reaction, highlighting the need for sufficient electrophilicity in the imine partner. unm.eduresearchgate.net

| Aldehyde/Ketone | Imine | Catalyst/Conditions | Yield (%) | Diastereo-/Enantioselectivity | Reference |

| Propionaldehyde (B47417) | N-Boc benzylidene imine | (S)-Proline | 78 | 99:1 dr, 99% ee | acs.org |

| Isovaleraldehyde | N-Boc benzylidene imine | (S)-Proline | 72 | >99:1 dr, >99% ee | acs.org |

| Acetaldehyde | N-Boc aryl imines | Proline | up to 99 | >99% ee | acs.org |

While less common than carbon-based additions, Mannich-type reactions involving nitrogen nucleophiles provide routes to valuable 1,2-diamino compounds.

Aza-Henry Reaction: The addition of nitroalkanes to N-Boc imines, known as the aza-Henry reaction, is a key method for synthesizing β-nitro amines. These products are versatile intermediates that can be reduced to 1,2-diamines. The reaction can be catalyzed by chiral metal complexes, such as those involving Zn(II) and (−)-N-methylephedrine, to achieve excellent yields and high enantioselectivities, particularly with aromatic N-Boc aldimines and nitromethane (B149229). organicreactions.org

Glycine (B1666218) Derivatives: Chiral catalysts, such as cyclopropenimines, have been shown to effectively catalyze the Mannich reaction between glycine imine derivatives (acting as the nucleophile) and N-Boc-aldimines. wikipedia.org This transformation provides access to vicinal diamino acid derivatives with high levels of both diastereoselectivity and enantioselectivity. The cyclopropenimine catalyst demonstrates superior reactivity compared to more traditional thiourea-based systems, especially for more sterically demanding substrates. wikipedia.org

| Nucleophile | Imine | Catalyst/Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Nitromethane | N-Boc aromatic aldimines | Zn(II)-(-)-N-methylephedrine | 59-95 | 87-99 | organicreactions.org |

| tert-Butyl glycinate | N-Boc-phenylaldimine | Chiral Cyclopropenimine | 95 | 99 | wikipedia.org |

| tert-Butyl glycinate | N-Boc-cyclohexylaldimine | Chiral Cyclopropenimine | 91 | 99 | wikipedia.org |

Addition of Phosphinic Acids and Derivatives

The nucleophilic addition of phosphorus compounds, particularly phosphinic acids and their derivatives, to this compound yields α-amino phosphinic acids, which are important analogues of α-amino acids.

The direct addition of (trifluoromethyl)phosphinic acid to this compound has been reported to occur in DME at room temperature, providing the corresponding N-Boc-protected (1-amino-1-phenylmethyl)(trifluoromethyl)phosphinic acid in a 32% yield after 48 hours. researchgate.net This reaction demonstrates the ability of the C=N bond to accept nucleophilic attack from phosphinic acids directly. researchgate.net

Furthermore, the addition of H-phosphinates to electrophiles can be controlled to achieve diastereoselectivity. While not specifically demonstrated with this compound, the principles of controlling the stereochemistry at both the newly formed carbon center and the phosphorus center are highly relevant for synthesizing complex phosphinate esters.

Other Heteroatom Additions

Beyond carbon, nitrogen, and phosphorus, other heteroatoms can act as nucleophiles in additions to N-Boc imines. The addition of sulfur nucleophiles is a notable example.

A highly efficient, low-cost, and straightforward procedure for the addition of thiols to N-Boc imines, including this compound, has been developed using a zinc(II) bis-[(L)-prolinate] complex as a catalyst. This reaction proceeds under mild conditions with a low catalyst loading (1 mol%) to afford N,S-acetals in good to excellent yields (60-98%) in short reaction times. The reaction works for a variety of aromatic and aliphatic thiols.

| Thiol | Imine | Catalyst/Conditions | Yield (%) | Reference |

| Thiophenol | This compound | Zn(L-Pro)₂, K₂CO₃, DCM, 20 min | 98 | |

| 4-Methylthiophenol | This compound | Zn(L-Pro)₂, K₂CO₃, DCM, 20 min | 95 | |

| 4-Methoxythiophenol | This compound | Zn(L-Pro)₂, K₂CO₃, DCM, 20 min | 90 | |

| 4-Chlorothiophenol | This compound | Zn(L-Pro)₂, K₂CO₃, DCM, 20 min | 96 |

Cycloaddition Reactions

N-Boc imines, acting as either dienophiles or heterodienes, are valuable partners in cycloaddition reactions for the construction of nitrogen-containing heterocyclic systems. These reactions provide powerful methods for rapidly building molecular complexity.

[4+2] Cycloadditions (Hetero-Diels-Alder): N-Boc imines can function as electrophilic dienophiles in aza-Diels-Alder reactions. researchgate.net For example, a highly enantioselective, inverse-electron-demand hetero-Diels-Alder reaction between olefins and in situ generated N-Boc-formaldimine has been developed. unm.edu This reaction, catalyzed by confined Brønsted acids, provides direct access to enantioenriched oxazinanones, which are valuable precursors to 1,3-amino alcohols. unm.edu While this specific example uses formaldimine, the principle extends to other N-Boc aldimines, which can react with electron-rich dienes to form tetrahydropyridine (B1245486) derivatives.

[3+2] Cycloadditions: N-Boc imines are also excellent substrates for [3+2] cycloaddition reactions. Trost and coworkers developed a palladium-catalyzed [3+2] cycloaddition of a trimethylenemethane (TMM) precursor with N-Boc aldimines. acs.org Using chiral phosphoramidite (B1245037) ligands, this transformation yields highly functionalized pyrrolidines with good to excellent yields and high enantioselectivity. acs.org This reaction exemplifies a 1,3-dipolar cycloaddition, where the N-Boc imine acts as the dipolarophile. acs.org

| Reaction Type | Reaction Partner(s) | Catalyst/Conditions | Product | Yield (%) | ee (%) | Reference |

| [4+2] Hetero-Diels-Alder | Styrenes, 1,1-disubstituted alkenes | Confined Brønsted Acid | Oxazinanones | up to 99 | up to 99 | unm.edu |

| [3+2] Cycloaddition | Trimethylenemethane precursor | Pd complex, Chiral Ligand | Pyrrolidines | 60-96 | 85-93 | acs.org |

Staudinger Reaction Mechanisms

The Staudinger reaction traditionally involves the reaction of an organic azide (B81097) with a phosphine (B1218219) to produce an iminophosphorane. wikipedia.org This intermediate can then be hydrolyzed to yield a primary amine and a phosphine oxide. wikipedia.org In the context of this compound, which is an N-Boc protected imine, the Staudinger reaction with ketenes, catalyzed by N-heterocyclic carbenes (NHCs), provides an efficient route to synthesize N-Boc β-lactams. acs.orgacs.org

The reaction mechanism is believed to proceed through two possible pathways. In one pathway, the NHC catalyst adds to the ketene (B1206846) to form a zwitterionic intermediate, which then reacts with the N-Boc imine in a [2+2] cycloaddition to afford the β-lactam product. acs.org Alternatively, the NHC could react with the less electron-deficient N-Boc imine, although this is considered less favorable. acs.org The use of chiral NHCs has enabled the development of highly enantioselective Staudinger reactions, yielding cis-β-lactams with excellent enantioselectivities (up to 99% ee). acs.orgacs.org

The choice of the protecting group on the imine influences the reaction's stereoselectivity. For instance, imines with less electron-withdrawing protecting groups like N-Boc or N-Cbz (benzyloxycarbonyl) have been shown to produce β-lactams with good cis-selectivity and high enantiomeric excess. acs.org

Table 1: Enantioselective Staudinger Reaction of Ketenes with Imines Catalyzed by Chiral NHCs acs.org

| Entry | Imine (Protecting Group) | Catalyst Loading (mol %) | Yield (%) | Diastereomeric Ratio (cis/trans) | Enantiomeric Excess (ee, %) |

| 1 | N-tosyl | 20 | 85 | >95:5 | 80 |

| 2 | N-Cbz (2d) | 20 | 88 | 90:10 | 89 |

| 3 | N-Boc (2e) | 20 | 92 | 93:7 | 95 |

| 4 | N-Boc (2e) | 10 | 90 | 92:8 | 95 |

[2+2] and [3+2] Cycloadditions

This compound and related N-Boc imines are valuable partners in cycloaddition reactions, providing access to a variety of heterocyclic scaffolds.

[2+2] Cycloaddition: As mentioned in the context of the Staudinger reaction, N-Boc imines can undergo [2+2] cycloaddition with ketenes to form β-lactams. acs.org Additionally, photochemical [2+2] cycloaddition reactions of N-sulfonylimines with alkenes have been developed to synthesize azetidines with high diastereoselectivity and regioselectivity. nih.gov By modulating the N-sulfonylimine substrate, a dearomative [4+2] cycloaddition can also be achieved. nih.gov

[3+2] Cycloaddition: N-Boc imines can participate in [3+2] cycloaddition reactions with various 1,3-dipoles. For example, the reaction of silyl-protected imines, generated in situ, with tertiary amine N-oxides leads to the formation of imidazolidines, which can then be hydrolyzed to 1,2-diamines. nih.govacs.orgnih.gov This reaction proceeds through the formation of a 1,3-dipole from the N-oxide, which then undergoes cycloaddition with the imine. nih.govacs.org This method offers a straightforward, one-pot synthesis of a wide range of 1,2-diamines in good yields. nih.govacs.orgnih.gov

Furthermore, a diastereoselective [3 + 2] cycloaddition between pyrrolidine (B122466) N-oxides and substituted alkenes has been developed to produce endo-7-azanorbornanes in good yields and high diastereoselectivities. acs.org The reaction's diastereoselectivity is believed to be influenced by steric factors. acs.org

Transformations Involving the Benzylidene Moiety

The benzylidene portion of this compound offers opportunities for further chemical modifications.

Functionalization of the Aromatic Ring (e.g., Halogenation, Alkoxylation)

The aromatic ring of the benzylidene group can be functionalized through various electrophilic aromatic substitution reactions. For instance, rhodium-catalyzed arylation of N-Boc imines via C-H bond functionalization has been reported. nih.gov This reaction allows for the introduction of an aryl group at the ortho-position of the phenyl ring of the imine. The reaction is compatible with a wide range of functional groups on both the imine and the arylating agent. nih.gov

Computational studies have also explored the functionalization of the benzene (B151609) ring. Density functional theory (DFT) calculations have been used to understand the electrochemical oxidation and subsequent fluorination of related aromatic compounds, suggesting that electron-donating groups can facilitate these transformations. nih.gov

Olefin Metathesis and Related Processes

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. raineslab.comnih.govnih.gov While direct involvement of the imine double bond of this compound in metathesis is not typical, the principles of olefin metathesis can be applied to substrates containing both an imine and an olefinic group. Modern ruthenium-based catalysts are known to tolerate a variety of functional groups, including amides and amines, making such transformations feasible. nih.gov

Recent advancements in olefin metathesis have focused on developing stereoselective transformations using ruthenium catalysts. mdpi.com This includes the development of Z-selective and asymmetric olefin metathesis catalysts. mdpi.com While not directly applied to this compound in the provided context, these advanced catalytic systems could potentially be used to perform selective transformations on derivatives of the title compound that incorporate an olefinic moiety.

Role as an Electrophilic Partner in Complex Syntheses

This compound and other N-Boc imines serve as key electrophiles in various carbon-carbon bond-forming reactions, particularly in the synthesis of chiral amines and their derivatives. orgsyn.org

One prominent example is the asymmetric Mannich reaction. In this reaction, an enolate or its equivalent adds to the imine, which acts as the electrophile. Organocatalytic Mannich reactions of α-benzylidene succinimides with N-Boc imines, using a bifunctional squaramide-type catalyst, have been shown to produce the corresponding Mannich adducts in high yields, diastereoselectivities, and enantioselectivities. scilit.com Similarly, the asymmetric Mannich reaction of α-amino-maleimides with N-Boc imines, catalyzed by a urea-type organocatalyst, also affords the desired products with high enantioselectivities. researchgate.net

Furthermore, N-Boc imines are employed as electrophiles in rhodium-catalyzed arylations, where an aryl-rhodium(III) species adds to the imine to form α-branched amines. nih.gov The reaction demonstrates good functional group tolerance. nih.gov The electrophilicity of the imine can also be influenced by the choice of the electrophile in quenching reactions of lithiated precursors, leading to different products. mdpi.com

Deprotection Strategies for the N-Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and the relative ease of its removal. nih.gov Several methods have been developed for the deprotection of the N-Boc group in various molecules, including those derived from this compound.

Acidic Conditions: The most common method for N-Boc deprotection is treatment with strong acids. nih.gov Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) is a standard reagent for this purpose. nih.gov Other acids such as hydrochloric acid in various organic solvents (ethyl acetate (B1210297), dioxane, acetone), phosphoric acid, and sulfuric acid in tert-butyl acetate have also been employed. nih.gov

Mild and Selective Methods: To avoid the harsh conditions of strong acids, which can affect other acid-labile functional groups, milder deprotection strategies have been developed.

Oxalyl chloride in methanol: This system allows for the selective deprotection of the N-Boc group at room temperature in good to excellent yields. researchgate.net

Cerium(III) chloride and sodium iodide: This reagent system in acetonitrile (B52724) can selectively cleave tert-butyl esters in the presence of N-Boc groups, and under specific conditions, can also be used for N-Boc deprotection. organic-chemistry.org

Bismuth(III) trichloride (B1173362): In a mixed solvent of acetonitrile and water, bismuth(III) trichloride can selectively deprotect the N-Boc group in amino acids and peptides without affecting other acid-labile groups. researchgate.net

Thermal Deprotection: Heating N-Boc protected amines in a continuous flow reactor can achieve selective deprotection, particularly for aryl N-Boc groups over alkyl N-Boc groups. nih.gov

Basic Conditions: While less common, some basic conditions have been reported for N-Boc deprotection, such as using sodium carbonate in refluxing DME or sodium t-butoxide in slightly wet tetrahydrofuran (B95107). nih.gov

Table 2: Comparison of Selected N-Boc Deprotection Methods

| Reagent/Condition | Key Features | Reference |

| Trifluoroacetic acid (TFA) | Standard, strong acid condition | nih.gov |

| Oxalyl chloride/Methanol | Mild, room temperature | researchgate.net |

| CeCl₃·7H₂O/NaI | Selective for tert-butyl esters, can be adapted for N-Boc | organic-chemistry.org |

| Bismuth(III) trichloride | Selective, compatible with other acid-labile groups | researchgate.net |

| Thermal (Continuous Flow) | Selective for aryl vs. alkyl N-Boc | nih.gov |

Acid-Mediated Cleavage

The tert-butoxycarbonyl (Boc) group, a key feature of this compound, is known for its stability in basic and nucleophilic environments, yet it is readily removed under acidic conditions. nih.gov This selective cleavage is a cornerstone of its application in organic synthesis. The process is typically carried out using strong acids, which facilitate the hydrolysis of the carbamate (B1207046) bond. nih.gov

Commonly employed acidic reagents for the deprotection of tert-butyl carbamates include trifluoroacetic acid (TFA) and aqueous phosphoric acid. nih.govstackexchange.com The mechanism of cleavage involves protonation of the carbonyl oxygen of the carbamate group, followed by the departure of the stable tert-butyl cation, which then typically forms isobutylene. stackexchange.com This reaction regenerates the protonated acid, allowing it to be used in catalytic amounts in principle, though it is often used in excess to ensure the reaction goes to completion. stackexchange.com

Aqueous phosphoric acid has been demonstrated as an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates, esters, and ethers. organic-chemistry.orgnih.gov It offers a mild alternative to harsher acids, and the reactions are generally high-yielding with convenient workup procedures. organic-chemistry.orgnih.gov The stereochemical integrity of the substrate is also preserved during this process. nih.gov While effective, strong acid conditions can sometimes lead to unwanted side reactions, such as the alkylation of sensitive functional groups by the released tert-butyl cation. lookchem.com

Table 1: Acid-Mediated Deprotection of Tert-butyl Carbamates

| Acid Reagent | Substrate Type | Conditions | Outcome | Reference |

| Trifluoroacetic Acid (TFA) | N-Boc protected amines | Dichloromethane (solvent) | Efficient deprotection, formation of isobutylene | stackexchange.com |

| Aqueous Phosphoric Acid | tert-butyl carbamates | Tetrahydrofuran (THF) | High-yielding, preserves stereochemistry | nih.govorganic-chemistry.orgnih.gov |

| Hydrochloric Acid (HCl), Zinc Bromide (ZnBr2) | tert-butyl ethers | Various | Can lead to multiple products and low yields | researchgate.net |

Catalytic Deprotection Methods

To circumvent the often harsh conditions of acid-mediated cleavage, various catalytic methods for the deprotection of tert-butyl carbamates have been developed. These methods offer milder reaction conditions and can exhibit greater functional group tolerance.

One notable method involves the use of copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2) as a catalyst. bath.ac.uk This system allows for the mild cleavage of the tert-butyl group from amides and has been extended to the deprotection of Boc-protected amines. bath.ac.uk The reaction is thought to proceed through the slow release of triflic acid (TfOH), which acts as the deprotecting agent. bath.ac.uk This method is advantageous as it uses an air-stable solid catalyst and can be more favorable than using strong acids like TFA directly. bath.ac.uk

Another innovative catalytic system employs the tris-4-bromophenylamminium radical cation, known as "magic blue" (MB•+), in conjunction with triethylsilane. organic-chemistry.orgacs.orgacs.orgnih.gov This combination facilitates the mild cleavage of the C–O bond in tert-butyl carbamates, esters, and ethers. organic-chemistry.orgacs.orgacs.org The reaction proceeds without the need for high temperatures or strong acids and is suitable for a diverse range of substrates. acs.orgacs.orgnih.gov

Other Lewis acids and metal-based catalysts have also been explored. For instance, erbium(III) triflate (Er(OTf)3) has been used for both the formation and cleavage of tert-butyl ethers and can be applied to carbamate deprotection. researchgate.net Similarly, iron(III) salts have been shown to be effective for the selective and practical removal of the Boc group. semanticscholar.org Zinc bromide has also been utilized for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups, though N-Boc groups were found to be labile under these conditions. researchgate.net Furthermore, tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (THF) has been reported as a mild method for the cleavage of various carbamates. lookchem.comorganic-chemistry.org

Table 2: Catalytic Deprotection of Tert-butyl Carbamates

| Catalyst System | Substrate Type | Conditions | Outcome | Reference |

| Cu(OTf)2 | N,N-disubstituted amides, Boc-protected amines | Room temperature or gentle heating | Mild de-tert-butylation and Boc-deprotection | bath.ac.uk |

| "Magic Blue" (MB•+) / Triethylsilane | tert-butyl carbamates, esters, ethers | Room temperature | High isolated yields, suitable for diverse substrates | organic-chemistry.orgacs.orgacs.orgnih.gov |

| Er(OTf)3 | tert-butyl ethers and related systems | Methanol, MW irradiation for deprotection | Eco-friendly formation and cleavage | researchgate.net |

| Iron(III) salts | N,N′-diprotected amino acids and amines | - | Clean and selective Boc removal | semanticscholar.org |

| Tetra-n-butylammonium fluoride (TBAF) | Carbamates on heteroaromatics | Refluxing THF | Mild deprotection | lookchem.comorganic-chemistry.org |

| Zinc Bromide (ZnBr2) | alpha-amino esters | Dichloromethane | Chemoselective hydrolysis of t-butyl esters, N-Boc is labile | researchgate.net |

Catalysis and Asymmetric Synthesis Involving Tert Butyl Benzylidenecarbamate

Organocatalysis in Stereoselective Reactions

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. Several classes of organocatalysts have been successfully utilized in reactions involving N-Boc protected imines, a class of compounds to which tert-butyl benzylidenecarbamate belongs.

Chiral bifunctional thiourea (B124793) catalysts have gained prominence due to their ability to activate both the nucleophile and the electrophile through hydrogen bonding. rsc.orgrsc.org These catalysts typically possess a thiourea moiety for electrophile activation via hydrogen bonding to the imine nitrogen of substrates like this compound, and a basic functional group, such as a tertiary amine, to deprotonate the nucleophile. This dual activation strategy has been successfully applied in a variety of asymmetric reactions. scilit.com

The effectiveness of these catalysts lies in their well-defined chiral scaffold, which creates a chiral environment for the reaction, leading to high enantioselectivity. For instance, (R,R)-1,2-diphenylethylenediamine-derived thiourea catalysts have been developed for asymmetric Michael additions of nitroalkenes. rsc.org While direct examples with this compound as the substrate are not extensively documented, the successful application of these catalysts in aza-Henry reactions of nitroalkanes to N-Boc imines demonstrates their potential. scilit.com In these reactions, the thiourea moiety activates the imine, while the amine base activates the nitroalkane.

Research has shown that fluorine-substituted thiourea catalysts can exhibit high chemical yields and enantioselectivities under neutral conditions. rsc.org The development of multifunctional thiourea catalysts bearing a tertiary amine or a 1,2-amino alcohol has further expanded their applicability in a wide range of diastereoselective and enantioselective nucleophilic reactions. scilit.com

| Catalyst Type | Reaction Type | Substrate Scope | General Findings | Reference |

|---|---|---|---|---|

| Bifunctional aminothiourea | Aza-Henry reaction | N-Boc imines and nitroalkanes | Efficient for a wide range of diastereoselective and enantioselective nucleophilic reactions. | scilit.com |

| (R,R)-1,2-diphenylethylenediamine-derived thiourea | Michael addition | Nitroalkenes | Fluorine-substituted catalysts show high yields and enantioselectivities. | rsc.org |

| Multifunctional thiourea with 1,2-amino alcohol | Petasis-type reaction | Alkenylboronic acids and N-phenoxycarbonyl quinolinium salts | Affords 1,2-addition products with high enantioselectivity. | scilit.com |

Cinchona alkaloids and their derivatives are among the most widely used chiral organocatalysts. nih.gov Their rigid bicyclic core provides a well-defined chiral environment, making them effective in a broad spectrum of asymmetric transformations. These catalysts can be modified at various positions to fine-tune their steric and electronic properties, allowing for optimization of reactivity and selectivity for specific reactions.

In the context of reactions involving imines, Cinchona alkaloid derivatives have been employed as phase-transfer catalysts, Brønsted bases, and as scaffolds for bifunctional catalysts. For instance, new α- and β-cyclodextrin derivatives monosubstituted with cinchona alkaloids have been synthesized and shown to be effective in asymmetric allylic aminations. nih.gov While a direct application to this compound is not explicitly detailed in this work, the study highlights the versatility of Cinchona-based catalysts in C-N bond-forming reactions.

Furthermore, Cinchona alkaloids have been used in combination with other reagents to promote reactions. For example, they have been used with di-tert-butyldicarbonate and DMAP for the efficient synthesis of (E)-nitroolefins. youtube.com Quinine-derived amines have also been used to catalyze the amination of 3-substituted 3-oxopropanamide (B3053983) with di-tert-butyl (E)-diazene-1,2-dicarboxylate to produce serines. buchler-gmbh.com

Chiral amines and amidines represent another important class of organocatalysts for asymmetric synthesis. Chiral tertiary amines, for instance, have been utilized in enantioselective [4+2] cyclization reactions. nih.gov Kumar's 6'-(4-biphenyl)-β-iso-cinchonine, a chiral tertiary amine, has been shown to effectively catalyze the cyclization of 3-aroylcoumarins with benzyl (B1604629) 2,3-butadienoate, affording products in high yields and enantioselectivities. nih.gov

Chiral guanidines, a type of amidine, derived from benzimidazoles have been synthesized and evaluated as organocatalysts in the enantioselective α-amination of 1,3-dicarbonyl compounds using di-t-butylazodicarboxylate as the aminating agent. mdpi.com These catalysts are readily prepared and have demonstrated good yields and moderate to high enantioselectivities. The development of chiral bis(amidines) has also led to novel enantioselective transformations, including the Brønsted base-catalyzed asymmetric alkylation of nitroalkanes. vanderbilt.edu

Chiral Brønsted acids, particularly BINOL-derived phosphoric acids (CPAs), are powerful catalysts for the activation of imines towards nucleophilic attack. rsc.org The acidic proton of the phosphoric acid protonates the imine nitrogen of substrates like this compound, enhancing their electrophilicity. The chiral backbone of the catalyst then directs the approach of the nucleophile, leading to a stereoselective transformation.

This strategy has been successfully applied in a variety of reactions, including the enantioselective synthesis of α-trifluoromethyl amines through the reaction of indoles with trifluoromethyl imines. nih.gov The use of spirocyclic chiral phosphoric acids has been shown to promote these transformations with high enantioselectivity. The interaction between the catalyst and the substrate is often described by an induced-fit model, where London dispersion forces play a significant role in the conformational changes of both the catalyst and the substrate in the transition state, ultimately controlling the stereoselectivity. rsc.org

Transition Metal Catalysis

Transition metal catalysis, particularly with palladium, has been instrumental in the development of powerful methods for carbon-carbon and carbon-heteroatom bond formation.

The Heck reaction, a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, is a cornerstone of modern organic synthesis. youtube.com While the classical Heck reaction involves C-C bond formation, variations of this methodology can be applied to substrates like this compound.

Palladium catalysts, often in combination with phosphine (B1218219) ligands, are typically employed. The choice of ligand is crucial for the success of the reaction, influencing catalyst stability, activity, and selectivity. For instance, palladium supported by electron-rich benzimidazolylidene ligands generated in situ has been shown to efficiently catalyze the Heck reaction of aryl bromides and chlorides.

A significant advancement in Heck-type reactions has been the development of phosphine-free palladium catalyst systems, which can offer advantages in terms of cost and air stability. nih.gov Research has also focused on performing these reactions in more environmentally benign solvent systems, including aqueous media. nih.gov The palladium-catalyzed arylation of olefins with aryl halides under basic conditions remains a widely used tool for the direct attachment of olefinic groups to aromatic rings. nih.gov The use of palladium/tri-tert-butylphosphine has been specifically noted for catalyzing the Heck reaction of aryl chlorides. illinois.edu

| Catalyst System | Substrate Scope | Key Features | Reference |

|---|---|---|---|

| Palladium/tri-tert-butylphosphine | Aryl chlorides | Effective for the coupling of aryl chlorides with olefins. | illinois.edu |

| Palladium with benzimidazolylidene ligands | Aryl bromides and chlorides | Efficient catalysis in ionic liquid reaction medium. | |

| Phosphine-free palladium precursors | Iodobenzene or phenylboronic acid | Application in Heck-type arylation reactions. | nih.gov |

| Palladium with tetrahydropyrimidinium salts as carbene ligands | Aryl bromides | Heck coupling reaction in aqueous media. | nih.gov |

Other Metal-Mediated Transformations (e.g., Copper, Iron, Nickel, Platinum)

Beyond the well-established rhodium-catalyzed reactions, this compound and structurally related carbamate (B1207046) compounds are viable substrates for a variety of transformations mediated by other transition metals. These metals offer unique catalytic activities for oxidation, cross-coupling, and cyclization reactions.

Copper: Copper catalysts are effective in mediating oxidative reactions, particularly with peroxide reagents. In processes relevant to the benzylic position of this compound, copper salts have been shown to catalyze benzylic and allylic oxidations using tert-butyl hydroperoxide (TBHP). rsc.org These reactions can proceed through either homolytic (free-radical) or heterolytic pathways to yield carbonyl compounds or tert-butyl peroxides. rsc.org Furthermore, copper catalysis enables radical cross-coupling reactions. For instance, CuBr2 catalyzes the coupling of sulfonylhydrazides with thiols, a process that involves the generation of radical intermediates stabilized by the copper catalyst. organic-chemistry.org

Iron: Iron, as an earth-abundant and biocompatible metal, is an attractive catalyst for C-H functionalization. Iron-catalyzed reactions can directly aminate benzylic C(sp³)-H bonds, a transformation of significant interest for pharmaceutical synthesis. nih.gov These reactions often proceed via a radical mechanism where an iron catalyst facilitates the formation of a benzylic radical, which is then trapped by a nitrogen source. nih.govrsc.org Experimental studies have confirmed the involvement of a benzylic radical intermediate in these transformations. nih.gov Iron catalysts like FeCl₃, in conjunction with oxidants such as tert-butyl hydroperoxide (TBHP), can effectively oxidize benzylic C-H bonds to form carbonyls. rsc.org

Nickel: Nickel catalysts are particularly versatile for cross-coupling and carbonylative reactions. While palladium catalysis is well-established, nickel-catalyzed carbonylative couplings are emerging as powerful alternatives. researchgate.net For example, nickel can catalyze the allylic carbonylative coupling of alkyl zinc reagents with tert-butyl isocyanide serving as a carbon monoxide surrogate, producing β,γ-unsaturated ketones. researchgate.net This method demonstrates excellent functional group tolerance. researchgate.net In other applications, nickel salts catalyze the substitution of aryl tert-butyl sulfones with Grignard reagents to form biaryls, showcasing their utility in C-C bond formation. rsc.org The development of bifunctional additives, such as tert-butylamine, which can act as both a base and a ligand, has expanded the scope of nickel-catalyzed photoredox cross-coupling reactions for C-N and C-O bond formation. chemrxiv.org

Platinum: Platinum catalysts are highly effective for intramolecular cyclization reactions involving carbamates. For instance, platinum complexes can catalyze the cyclization of N-allyl carbamates to synthesize 5-vinyloxazolidinones, which are valuable biological scaffolds. researchgate.net The mechanism is believed to involve the generation of an electrophilic allyl-platinum intermediate that is subsequently attacked by the oxygen nucleophile of the carbamate. researchgate.net Platinum catalysis also enables the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers, proceeding through unique platinum-carbene intermediates to form substituted isoxazoles. rsc.org

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions, and this strategy has been successfully applied to substrates containing the tert-butyl carbamate group. A notable application is the highly site-selective para-C-H trifluoromethylation of tert-butyl arylcarbamates. researchgate.netnih.gov

This transformation utilizes an organic photoredox catalyst, 4,5-dichlorofluorescein (DCFS), in combination with the Langlois reagent (CF₃SO₂Na) as the trifluoromethyl source. researchgate.netnih.gov The reaction exhibits remarkable para-selectivity, a significant challenge in traditional aromatic substitution reactions. nih.gov Preliminary mechanistic investigations suggest that the selectivity arises from coordination between the activated organic photocatalyst and the arylcarbamate substrate. researchgate.netnih.gov This interaction directs the trifluoromethyl radical to the sterically accessible and electronically favorable para position of the aromatic ring. The reaction is robust and has been successfully performed on a ten-gram scale, highlighting its synthetic utility. researchgate.netnih.gov

| Catalyst | Reagent | Substrate | Selectivity | Reference |

| 4,5-Dichlorofluorescein (DCFS) | Langlois Reagent (CF₃SO₂Na) | tert-Butyl Arylcarbamates | High para-selectivity | researchgate.netnih.gov |

| Acridinium Salt | N/A | Arenes | C-H Amination | beilstein-journals.org |

| Ruthenium(II) Polypyridine Complex | N/A | Benzyltriphenylphosphonium salts | C-C bond formation | rsc.org |

Enantioselective and Diastereoselective Control

Controlling the three-dimensional arrangement of atoms is a central goal in modern organic synthesis, particularly for the preparation of pharmaceuticals and natural products. Enantioselective and diastereoselective reactions involving imine and carbamate functionalities are crucial for constructing chiral amines and amino alcohols. For reactions involving this compound and related N-Boc imines, stereocontrol is typically achieved through one of two primary strategies: the use of a chiral auxiliary covalently bonded to the substrate or the application of a chiral catalyst that creates a stereochemically defined reaction environment. These methods allow for the precise construction of one or more stereocenters with high levels of stereochemical purity.

Development of Chiral Auxiliary Strategies

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired transformation, the auxiliary is removed, having imparted its chiral information to the product. This strategy has been extensively developed and is a reliable method for asymmetric synthesis.

While this compound itself is not a chiral auxiliary, related structures and principles are central to this field. A prominent example is the use of tert-butanesulfinamide, popularized by Ellman. Condensation of this chiral amine derivative with aldehydes or ketones produces N-sulfinyl imines. nih.gov The addition of organometallic reagents to these imines proceeds with high diastereoselectivity, governed by a six-membered ring transition state where the metal coordinates to both the nitrogen and oxygen atoms of the sulfinyl group. nih.gov Subsequent cleavage of the sulfinyl group yields highly enantiomerically enriched chiral amines.

Another strategy involves using chiral aldehydes, which are structurally related to the benzylidene portion of the target molecule, to function as auxiliaries. For instance, (S)-2-(dibenzylamino)-3-phenylpropanal can act as a chiral auxiliary. bris.ac.uk Nucleophilic addition to this aldehyde, followed by ozonolysis and reductive work-up, yields enantiomerically pure 2-substituted alcohols, demonstrating how a chiral aldehyde fragment can control the formation of a new stereocenter. bris.ac.uk

Table of Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Substrate Class | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| Evans Oxazolidinones | Carboxylic Acids | Alkylation, Aldol | Chiral Carboxylic Acids, Alcohols | nih.gov |

| tert-Butanesulfinamide | Aldehydes/Ketones | Grignard Addition | Chiral Amines | nih.gov |

| Pseudoephedrine/Pseudoephenamine | Carboxylic Acids | Alkylation | Chiral Carboxylic Acids, Ketones | nih.gov |

Inducement of Stereochemistry through Catalyst Design

An alternative to chiral auxiliaries is the use of a small amount of a chiral catalyst to induce stereoselectivity. This approach is often more atom-economical. For reactions with N-Boc imines derived from benzaldehyde (B42025), which are close analogs of this compound, asymmetric catalysis has proven highly effective.

A key example is the asymmetric Mannich reaction between an N-Boc imine and an aldehyde, catalyzed by a chiral prolinol derivative. orgsyn.org The use of the tert-butoxycarbonyl (Boc) protecting group on the imine nitrogen is crucial for achieving high reactivity and selectivity. orgsyn.org In a specific application, the reaction of propionaldehyde (B47417) with an N-Boc imine derived from benzaldehyde, catalyzed by a chiral amino acid derivative, produces the corresponding β-amino aldehyde with excellent diastereo- and enantioselectivity. orgsyn.org The catalyst creates a chiral environment that differentiates the two faces of the imine, leading to a highly enantioselective nucleophilic attack.

Asymmetric Mannich Reaction Results

| Catalyst | Imine Substrate | Aldehyde Substrate | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) | Reference |

|---|

Control of Relative Stereochemistry in Multi-Stereocenter Formation

Many powerful synthetic reactions form multiple stereocenters in a single step. In these cases, controlling not only the absolute stereochemistry (enantioselectivity) but also the relative orientation of the new stereocenters (diastereoselectivity) is paramount.

The asymmetric Mannich reaction serves as an excellent example of this principle. orgsyn.org The reaction between the N-Boc imine of benzaldehyde and propionaldehyde simultaneously establishes two contiguous stereocenters: one at the α-carbon of the aldehyde and one at the β-carbon (the former imine carbon). The chiral catalyst orchestrates the approach of the enolized aldehyde to the imine in a way that overwhelmingly favors the formation of one of the four possible stereoisomers. Specifically, the reaction demonstrates high syn-diastereoselectivity, meaning the two new substituents on the carbon backbone prefer to be on the same side in a Fischer projection. This high level of control over both relative and absolute stereochemistry makes it a valuable tool for synthesizing complex, enantiomerically pure molecules like β²,³-amino aldehydes. orgsyn.org

Mechanistic Investigations of Reactions with Tert Butyl Benzylidenecarbamate

Elucidation of Reaction Pathways

The reactivity of tert-butyl benzylidenecarbamate is dominated by the electrophilic nature of its imine carbon. It readily participates in reactions with nucleophiles and in pericyclic reactions. Two of the most significant reaction pathways are the aza-Diels-Alder reaction and the Mannich reaction.

Aza-Diels-Alder Reaction: In this cycloaddition reaction, this compound acts as a dienophile, reacting with a conjugated diene to form a six-membered nitrogen-containing heterocycle. rsc.org The mechanism can be either a concerted [4+2] cycloaddition or a stepwise process involving a zwitterionic intermediate. The presence of the electron-withdrawing tert-butoxycarbonyl (Boc) group on the nitrogen atom enhances the electrophilicity of the imine and can influence the reaction rate and stereoselectivity. wikipedia.org The reaction of an N-tosyl α-imino ester with various dienes has been studied, showing that the mechanism can also be influenced by the diene's structure, sometimes proceeding through a Mannich-type addition. nih.gov For instance, the reaction with an activated diene like Danishefsky's diene in the presence of a copper(I)-phosphino-oxazoline catalyst proceeds efficiently. nih.gov

Mannich Reaction: this compound is an excellent electrophile in Mannich-type reactions. In the presence of a suitable catalyst, such as proline, it reacts with aldehydes or ketones to form β-amino carbonyl compounds. sigmaaldrich.com The proposed mechanism for a cyclopropenimine-catalyzed Mannich reaction involves the deprotonation of a glycine (B1666218) imine and hydrogen-bond engagement of the N-Boc imine by the catalyst, followed by carbon-carbon bond formation as the rate-determining and enantiodetermining step. nih.gov The in situ generation of N-Boc imines from aldehydes has also been utilized in direct three-component Mannich reactions with β-dicarbonyl compounds. rsc.org

The reaction pathway can be influenced by the reaction conditions, such as the choice of catalyst and solvent. For example, in some aza-Diels-Alder reactions, the use of a strong Lewis acid can shift the mechanism from a concerted pathway to a stepwise Mannich-Michael pathway. wikipedia.org

Kinetic Studies of Formation and Breakdown Processes

Kinetic studies are essential for understanding the rates of formation and breakdown of this compound and its subsequent reaction products. The formation of imines from an aldehyde (benzaldehyde) and a primary amine (tert-butyl carbamate) is a reversible process, and the rate can be influenced by pH. masterorganicchemistry.com The breakdown, or hydrolysis, of the imine bond is also a critical process to consider.

Hydrolysis Kinetics: The hydrolysis of imines is subject to catalysis by both acids and bases. masterorganicchemistry.comnews-medical.net At neutral pH, the rate-determining step is often the attack of water on the imine. Under acidic conditions, the imine nitrogen is protonated, making the imine carbon more electrophilic and accelerating the attack of water. masterorganicchemistry.comnews-medical.net The rate of hydrolysis for various imines has been shown to be pH-dependent, with a maximum rate often observed around pH 4. masterorganicchemistry.com

Kinetic data for the hydrolysis of related Schiff bases have been reported. For example, the hydrolysis of N-salicylidene-2-aminopyridine has been studied in the presence and absence of copper(II) ions. The Schiff-base anion undergoes hydroxide-independent hydrolysis with a rate constant, k, of (3.5 ± 0.2) × 10⁻² s⁻¹ at 35 °C. rsc.org The presence of metal ions can also affect the rate of hydrolysis, with some ions catalyzing the process while others, like Cu(II) in certain cases, can retard it by forming a stable complex. rsc.org

Below is a representative table illustrating the effect of pH on the observed rate constant (k_obs) for the hydrolysis of a generic imine, which would be analogous to the breakdown of this compound.

| pH | Observed Rate Constant (k_obs) (s⁻¹) |

| 2.0 | 1.5 x 10⁻³ |

| 4.0 | 8.2 x 10⁻³ |

| 6.0 | 2.1 x 10⁻³ |

| 8.0 | 5.6 x 10⁻⁴ |

| 10.0 | 1.2 x 10⁻⁴ |

| This table is illustrative and based on general trends observed for imine hydrolysis. |

Spectroscopic Techniques for Intermediates and Transition States

The direct observation of reactive intermediates and the characterization of transition states are challenging but provide invaluable mechanistic information. A variety of spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR has been used to detect and characterize relatively stable N-acyliminium ions generated from α-alkoxycarbamates. acs.orgsdu.dk For this compound, ¹H NMR and ¹³C NMR spectroscopy are fundamental tools for characterizing the compound and its products. The tert-butyl group provides a sharp singlet in the ¹H NMR spectrum, which can be a useful probe for monitoring the progress of reactions. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in reactants, products, and sometimes intermediates. The C=N stretch of the imine and the C=O stretch of the carbamate (B1207046) in this compound are characteristic bands. In studies of N-acyliminium ions, IR ion spectroscopy, often coupled with mass spectrometry and density functional theory (DFT) calculations, has been used to characterize their gas-phase structures. sdu.dknih.govresearchgate.net For example, in one study, the C=O stretch was observed at 1830 cm⁻¹ and the C=N⁺ stretch at 1636 cm⁻¹. sdu.dk

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a powerful tool for generating and detecting ionic intermediates, such as protonated this compound or its corresponding N-acyliminium ion. Tandem mass spectrometry (MS/MS) can be used to fragment these ions and gain structural information. nih.gov

The following table summarizes the key spectroscopic data that would be expected for this compound and its potential N-acyliminium ion intermediate.

| Compound/Intermediate | Technique | Key Spectroscopic Feature | Expected Chemical Shift / Wavenumber |

| This compound | ¹H NMR | -C(CH₃)₃ | ~1.5 ppm |

| ¹H NMR | -CH=N- | ~8.3 ppm | |

| ¹³C NMR | -C (CH₃)₃ | ~28 ppm | |

| ¹³C NMR | C =O | ~153 ppm | |

| ¹³C NMR | -C H=N- | ~165 ppm | |

| FT-IR | C=O stretch | ~1720 cm⁻¹ | |

| FT-IR | C=N stretch | ~1640 cm⁻¹ | |

| N-acyliminium ion | ¹³C NMR | -C H=N⁺- | >170 ppm |

| FT-IR | C=N⁺ stretch | ~1630-1640 cm⁻¹ | |

| This table contains representative values based on known data for similar compounds. sdu.dkrsc.org |

Isotopic Labeling Studies (e.g., Deuterium (B1214612) Labeling)

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms and determining kinetic isotope effects (KIEs). chem-station.comacs.org

Deuterium Labeling: Replacing a hydrogen atom with its heavier isotope, deuterium, can affect the rate of a reaction if the C-H bond is broken in the rate-determining step. This is known as a primary kinetic isotope effect. Secondary KIEs can also provide information about changes in hybridization at a carbon atom between the reactant and the transition state. acs.org

In the context of reactions involving this compound, deuterium labeling could be used in several ways:

Mechanism of Formation: By using deuterated benzaldehyde (B42025) (C₆H₅CDO), one could study the mechanism of imine formation.

Hydrolysis Mechanism: The solvent isotope effect, by comparing reaction rates in H₂O and D₂O, can provide insights into the role of proton transfer in the hydrolysis of the imine. rsc.orgrsc.org A solvent deuterium isotope effect [k(H₂O)/k(D₂O)] of 1.6 has been observed for the hydrolysis of a related Schiff base, consistent with intramolecular catalysis. rsc.org

Mannich and Aza-Diels-Alder Reactions: Deuterating the nucleophile or the diene can help to pinpoint the exact mechanism of C-C bond formation.

For example, a study on the formation of imines reported secondary α-deuterium isotope effects, which provided evidence for the mechanism of the reaction. acs.org The use of deuterium labeling is a versatile tool that can offer unambiguous evidence for proposed reaction pathways. nih.govresearchgate.net

Computational and Theoretical Studies of Tert Butyl Benzylidenecarbamate Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic landscape of tert-butyl benzylidenecarbamate. The molecule's structure consists of a bulky tert-butyl group, a planar carbamate (B1207046) linker, and a conjugated benzylidene system. This unique arrangement governs its reactivity.

The electronic nature of the molecule is characterized by the interplay between these components. The carbamate group acts as an electron-withdrawing entity, which influences the electronic environment of the entire benzylidene system. Resonance effects within the carbamate functionality create a partial double bond character between the carbonyl carbon and the nitrogen atom. rsc.org Theoretical calculations are used to predict spectroscopic characteristics; for instance, the chemical shifts of the benzylidene proton in the E and Z isomers are distinguishable in calculated NMR spectra due to their different electronic environments. rsc.org

Table 1: Representative Electronic Properties of a Structurally Related Schiff Base This table presents calculated electronic properties for a representative Schiff base, (E)-4-[(2-hydroxybenzylidene)amino]phenyl benzenesulphonate, to illustrate the typical data obtained from quantum chemical calculations. These values serve as an approximation for the type of electronic characteristics expected for this compound.

| Parameter | Representative Value (eV) | Description |

| EHOMO | -6.45 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| ELUMO | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.47 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

| Ionization Potential (I) | 6.45 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | 1.98 | The energy released when an electron is added to the molecule. |

Data sourced from illustrative studies on related compounds.

Analysis of the Molecular Electrostatic Potential (MEP) map is another powerful computational tool. For this compound, the MEP would be expected to show regions of negative potential around the oxygen atoms of the carbamate group, making them sites for electrophilic attack. Conversely, positive potential would be located around the hydrogen atoms.

Modeling of Reaction Mechanisms and Transition States

Computational modeling is crucial for mapping the intricate pathways of reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct detailed energy profiles that explain reaction feasibility, and mechanism.

One significant area of study is its use in cycloaddition reactions. For example, in rhodium-catalyzed C–H functionalization to form cyclopropane (B1198618) derivatives, computational studies revealed that this compound has a lower activation energy barrier (ΔG‡) compared to simpler electrophiles like benzaldehyde (B42025). This is attributed to the electron-withdrawing carbamate group, which effectively stabilizes the transition state.

The Artificial Force Induced Reaction (AFIR) method has been employed for in silico screening of multicomponent reactions. In studies involving the reaction of pyridinium (B92312) ylides with difluorocarbene and various partners, this compound was identified as a viable electrophile. These computational investigations systematically explore potential reaction pathways and identify the most favorable ones by calculating their energy barriers.

Table 2: Calculated Energy Barriers for Pyridinium Ylide Cycloaddition This table shows a comparison of calculated Gibbs free energy of activation (ΔG‡) for the cycloaddition of a pyridinium ylide with various electrophilic partners, including this compound. The calculations were performed at the ωB97X-D/Def2-SVP/CPCM(THF) level of theory.

| Coupling Partner | Calculated ΔG‡ (kcal/mol) | Experimental Outcome |

| This compound | 1.1 | Successful Reaction |

| Benzaldehyde | 0.7 | Successful Reaction |

| Acrylonitrile | 1.6 | Successful Reaction |

| Dimethyl acetylenedicarboxylate | 2.2 | Successful Reaction |

| Ethylene | 4.1 | No Reaction |

Data adapted from computational studies on multicomponent reactions.

These models not only predict reactivity but also provide detailed geometric information about the transition states. For instance, in a [4+3]-annulation reaction, a chair-like transition state was computationally identified to explain the observed selectivity.

Prediction of Stereoselectivity and Reaction Outcomes

Beyond reaction mechanisms, computational studies are instrumental in predicting the stereochemical outcome of asymmetric reactions. By modeling the transition states for the formation of different stereoisomers, researchers can determine which pathway is energetically favored, thus predicting the major product.

In organocatalyzed reactions, such as the conjugate addition of nucleophiles to this compound, DFT calculations are used to rationalize the observed enantioselectivity. For the addition of nitromethane (B149229) catalyzed by a chiral bifunctional thiourea (B124793), computational models of the transition state can elucidate the key non-covalent interactions—such as hydrogen bonds—between the catalyst, the nucleophile, and the carbamate substrate. These interactions dictate the facial selectivity of the attack on the imine.

Similarly, in Mannich reactions involving chiral phosphoric acid catalysts, computational and NMR data have supported proposed transition state models that explain the origin of enantioselectivity. These models show how hydrogen-bond coordination between the catalyst and the imine directs the nucleophile to a specific face of the molecule. The excellent agreement between the computationally predicted absolute configuration and the experimentally determined product provides strong support for the proposed mechanism.

The stereochemical configuration around the C=N double bond (E/Z isomerism) is also a subject of computational analysis. Theoretical calculations can predict the relative stabilities and the distinct spectroscopic signatures of the E and Z isomers, aiding in their experimental characterization. rsc.org

Design of Novel Catalysts and Reagents

Computational chemistry provides a platform for the rational design of new catalysts and reagents tailored for reactions with this compound. Instead of relying solely on experimental screening, in silico methods can predict the efficacy of a potential catalyst, saving significant time and resources.

Molecular docking studies, for example, can be used to predict the binding affinity and orientation of this compound within the active site of a designed catalyst. This approach is particularly useful in developing catalysts for enantioselective transformations. By understanding the key interactions in a proposed catalyst-substrate complex, the catalyst structure can be iteratively modified and optimized computationally before any synthetic work is undertaken.

The development of carbohydrate-derived organocatalysts for additions to this compound is an area where computational insights are valuable. researchgate.net While not always a de novo design, computational analysis helps explain why certain catalyst scaffolds provide higher enantioselectivity. For example, studies can reveal that a specific configuration of a catalyst, such as a "matched" pairing between a sugar moiety and a diamine unit, leads to a more organized and energetically favorable transition state, thereby enhancing stereochemical control.

Furthermore, computational screening can identify entirely new reagents or reaction partners. The use of the AFIR method to screen for multicomponent reactions is a prime example of how computation can uncover novel transformations that might not be intuitively obvious. researchgate.net

Advanced Applications in Organic Synthesis Research

Precursors for Nitrogen-Containing Heterocycles

Tert-butyl benzylidenecarbamate is an important precursor for the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. nih.govmasterorganicchemistry.com The imine functionality of the molecule is particularly reactive in cycloaddition reactions, providing a direct pathway to construct cyclic systems.

One of the notable applications is in the synthesis of aziridines . Aziridines are three-membered heterocyclic compounds that are valuable synthetic intermediates. The reaction of this compound with diazo compounds, often catalyzed by transition metals, can lead to the formation of aziridine (B145994) rings. The benzylidene group acts as the electrophilic component that reacts with the nucleophilic carbene generated from the diazo compound. The tert-butyl carbamate (B1207046) group in the resulting aziridine can then be manipulated or removed in subsequent synthetic steps. baranlab.org

Furthermore, this compound is utilized in the diastereoselective synthesis of pyrrolidines . organic-chemistry.org In three-component reactions involving an aldehyde, an amine (from which the imine is generated in situ), and a suitable dienophile or equivalent, this compound can act as the imine component. organic-chemistry.org For instance, in Ytterbium(III) triflate-catalyzed reactions, it can react with 1,1-cyclopropanediesters to yield highly substituted pyrrolidines with good diastereoselectivity. organic-chemistry.org

The synthesis of β-lactams , the core structural motif of penicillin and cephalosporin (B10832234) antibiotics, represents another significant application. rsc.orgnih.govresearchgate.net In the Staudinger reaction, the cycloaddition of a ketene (B1206846) with an imine, this compound can serve as the imine component. nih.govorganic-chemistry.org The reaction with various ketenes, which can be generated in situ, provides a direct route to functionalized β-lactams. nih.govorganic-chemistry.org The stereochemical outcome of this cycloaddition can often be controlled by the choice of reactants and reaction conditions.

| Heterocycle | Synthetic Method | Role of this compound |

| Aziridine | Reaction with diazo compounds | Imine component for cycloaddition |

| Pyrrolidine (B122466) | Three-component reaction | Imine component for cycloaddition organic-chemistry.org |

| β-Lactam | Staudinger reaction with ketenes | Imine component for [2+2] cycloaddition nih.govorganic-chemistry.org |

Synthesis of Chiral Amino Acids and Derivatives

The enantioselective synthesis of non-proteinogenic α-amino acids and their derivatives is a field of intense research due to their importance in medicinal chemistry and as tools in chemical biology. nih.govrsc.orgcapes.gov.br this compound has emerged as a key starting material in several strategies to access these chiral building blocks.

One approach involves its use as a glycine (B1666218) equivalent . capes.gov.br The α-proton of the benzylidene imine can be deprotonated with a strong base to form a stabilized anion. This anion can then be reacted with various electrophiles, such as alkyl halides. Subsequent hydrolysis of the imine and carbamate functionalities yields the desired α-amino acid. The use of chiral bases or auxiliaries can induce enantioselectivity in the alkylation step, leading to the formation of optically active amino acids.

Another powerful method is the N-H insertion reaction . In reactions catalyzed by rhodium(II) carboxylates in the presence of a chiral phosphoric acid, tert-butyl carbamate (which can be formed from this compound) can react with vinyldiazoacetates. nih.gov This reaction proceeds with high enantioselectivity to afford α-alkenyl-α-amino acid derivatives. nih.gov These products are versatile intermediates that can be further transformed into a variety of other chiral amino acid derivatives. nih.gov

The table below summarizes key research findings in the synthesis of chiral amino acids using tert-butyl carbamate-related strategies.

| Research Finding | Method | Key Reagents | Outcome | Reference |

| Enantioselective synthesis of α-alkenyl α-amino acids | N-H insertion | Vinyldiazoacetates, Rhodium(II) carboxylate, Chiral spiro phosphoric acid | High yield and excellent enantioselectivity | nih.gov |

| Asymmetric synthesis of α-amino acid derivatives | Alkylation of a glycine Schiff base | B-alkyl-9-BBN, Cinchona alkaloids | Optically active (S)- or (R)-α-amino acids | nih.gov |

Building Blocks for Complex Natural Product Synthesis (e.g., Eudistomidin B precursors)